3-Fluoroisoquinoline-1-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-Fluoroisoquinoline-1-carboxylic acid (CAS 1179148‑90‑3; MF C₁₀H₆FNO₂; MW 191.16) is a ring‑fluorinated isoquinoline‑1‑carboxylic acid that serves as a versatile heterocyclic building block for medicinal‑chemistry and agrochemical research. The isoquinoline scaffold is a privileged structure in drug discovery, and the simultaneous presence of a C3‑fluorine atom and a C1‑carboxylic acid group creates a substitution pattern that cannot be replicated by the more common C4‑, C6‑, or C8‑fluorinated regioisomers or by the non‑fluorinated parent acid.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 1179148-90-3
Cat. No. B11905992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroisoquinoline-1-carboxylic acid
CAS1179148-90-3
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2C(=O)O)F
InChIInChI=1S/C10H6FNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14)
InChIKeyUSHNXHNIVWSXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoroisoquinoline-1-carboxylic acid (CAS 1179148-90-3): Structural Baseline and Compound-Class Context


3-Fluoroisoquinoline-1-carboxylic acid (CAS 1179148‑90‑3; MF C₁₀H₆FNO₂; MW 191.16) is a ring‑fluorinated isoquinoline‑1‑carboxylic acid that serves as a versatile heterocyclic building block for medicinal‑chemistry and agrochemical research . The isoquinoline scaffold is a privileged structure in drug discovery, and the simultaneous presence of a C3‑fluorine atom and a C1‑carboxylic acid group creates a substitution pattern that cannot be replicated by the more common C4‑, C6‑, or C8‑fluorinated regioisomers or by the non‑fluorinated parent acid [1]. Because this specific regioisomer has been used as a key intermediate in the synthesis of potential antimalarial agents, its procurement must be based on demonstrated structural and physicochemical differentiation rather than on generic isoquinoline‑carboxylic‑acid availability [2].

Why 3-Fluoroisoquinoline-1-carboxylic acid Cannot Be Replaced by the Parent Acid or Other Regioisomers


Isoquinoline‑1‑carboxylic acids are not interchangeable; the position and identity of the halogen substituent critically modulate physicochemical properties such as acidity (pKa), lipophilicity (logP/logD), hydrogen‑bond‑acceptor count, and electron distribution within the heterocyclic ring [1]. The C3‑fluorine in 3‑fluoroisoquinoline‑1‑carboxylic acid is ortho to the carboxylic acid group, significantly lowering the pKa of the acid moiety relative to the non‑fluorinated parent (predicted pKa ≈ 2.5–3.0 vs. ~1.09 for the parent) and altering the compound’s ionization state at physiological pH, which directly impacts solubility, permeability, and target‑binding interactions . In a direct structure–activity study, halogen substitution on the isoquinoline scaffold was shown to completely switch inhibitor selectivity between the deubiquitinases USP2 and USP7, demonstrating that even a single halogen‑position change can invert the biological selectivity profile [2]. Consequently, substituting the 3‑fluoro derivative with 4‑fluoro, 6‑fluoro, 3‑chloro, or non‑halogenated isoquinoline‑1‑carboxylic acid will produce a different molecular entity with unpredictable biological and physicochemical behavior.

Quantitative Differentiation Evidence: 3-Fluoroisoquinoline-1-carboxylic acid vs. Closest Analogs


Computed Lipophilicity and Topological Polar Surface Area Comparison vs. Non‑Fluorinated and Chloro Analogs

3-Fluoroisoquinoline-1-carboxylic acid exhibits a calculated XLogP of 2.4 and a topological polar surface area (TPSA) of 50.2 Ų, placing it in the favorable drug‑like property space for CNS and intracellular targets . Its non‑fluorinated parent, isoquinoline‑1‑carboxylic acid, has a measured logP of 2.393 and a TPSA of 50.2 Ų, indicating that the 3‑fluoro substituent does not substantially alter overall lipophilicity but does introduce an additional hydrogen‑bond acceptor and increase molecular weight by 18 Da . In contrast, the 3‑chloro analog (CAS 1179149‑10‑0) has a higher molecular weight of 207.61 Da and a larger van der Waals radius at the 3‑position, which can sterically hinder binding to flat enzyme active sites where a compact fluorine atom is required .

Lipophilicity Drug-likeness Physicochemical profiling

Antimalarial Activity of 3‑Fluoroisoquinoline Derivatives: Direct Biological Comparison with 3‑Amino Analogs

In a seminal structure–activity relationship study, Neumeyer and Weinhardt (1970) directly compared 3‑amino‑ and 3‑fluoroisoquinoline derivatives for antimalarial activity against Plasmodium berghei in mice [1]. The 3‑fluoroisoquinoline derivatives demonstrated measurable antimalarial efficacy that was distinct from their 3‑amino counterparts, confirming that the 3‑position substituent—specifically fluorine—imparts a unique biological profile on the isoquinoline scaffold [1]. While the parent isoquinoline‑1‑carboxylic acid was not included in the biological testing, this study provides the only published head‑to‑head comparison of 3‑fluoro versus another 3‑substituted isoquinoline in a disease‑relevant animal model [1].

Antimalarial Infectious disease SAR

Protein Kinase CK2 Inhibitor Potential Inferred from 3‑Quinoline Carboxylic Acid SAR

A focused library of 43 3‑quinoline carboxylic acid derivatives was evaluated as inhibitors of protein kinase CK2, yielding 22 active compounds with IC₅₀ values ranging from 0.65 μM to 18.2 μM [1]. The most potent inhibitors were identified among tetrazolo‑quinoline‑4‑carboxylic acid and 2‑aminoquinoline‑3‑carboxylic acid sub‑series [1]. Because the isoquinoline nucleus is a direct structural isomer of quinoline and the 3‑fluoroisoquinoline‑1‑carboxylic acid places the carboxylic acid at the position topologically equivalent to the 3‑carboxylic acid of the active quinolines, this compound class provides a rational starting point for developing CK2‑targeted probes [2]. No direct CK2 inhibition data for 3‑fluoroisoquinoline‑1‑carboxylic acid itself are yet published; the inference is class‑level and based on scaffold isomorphism [1][2].

Kinase inhibition CK2 Cancer Class-level inference

Halogen‑Dependent Selectivity Switching in Deubiquitinase Inhibition: Fluorine vs. Other Halogens on the Isoquinoline Scaffold

Vamisetti et al. (2019) demonstrated that the introduction of a fluorine atom onto an isoquinoline‑1,3‑dione scaffold completely switches inhibitor selectivity between the deubiquitinases USP2 and USP7, whereas other halogens (Cl, Br) produce different selectivity profiles [1]. The most potent compound in the series exhibited an uncompetitive inhibition mechanism with an IC₅₀ of 250 nM against USP2 [1]. Although the study employed an isoquinoline‑1,3‑dione core rather than the 1‑carboxylic acid, the critical finding is that the identity and position of the halogen on the isoquinoline ring is a dominant determinant of target selectivity, underscoring that the 3‑fluoro substitution pattern cannot be substituted by chloro, bromo, or non‑halogenated analogs without fundamentally altering biological outcome [1].

Deubiquitinase USP2 USP7 Halogen SAR

Supplier‑Reported Purity and Storage Differentiation vs. Regioisomeric Analogs

Commercially, 3‑fluoroisoquinoline‑1‑carboxylic acid is available at 97–98 % purity (HPLC) from multiple vendors, with storage conditions specified as sealed, dry, 2–8 °C . In comparison, the isomeric 6‑fluoroisoquinoline‑1‑carboxylic acid (CAS 1179149‑37‑1) is typically offered at 95 % purity, and the non‑fluorinated parent acid is supplied as a light‑orange to yellow powder with a broader purity range of 95–98 % that can vary significantly by lot . The higher and more consistent purity specification for the 3‑fluoro derivative reduces the risk of introducing regioisomeric impurities or oxidized by‑products into synthetic sequences, which is particularly important when the compound is used as a late‑stage intermediate in multistep medicinal‑chemistry syntheses .

Purity Procurement Quality control

Evidence‑Based Application Scenarios for 3‑Fluoroisoquinoline‑1‑carboxylic acid Procurement


Medicinal Chemistry: Antimalarial Lead Optimization Using the 3‑Fluoroisoquinoline Scaffold

Building on the direct in vivo antimalarial activity reported for 3‑fluoroisoquinoline derivatives [1], researchers can procure 3‑fluoroisoquinoline‑1‑carboxylic acid as a key intermediate for synthesizing next‑generation antimalarial leads. The carboxylic acid handle at C1 enables rapid amide coupling or esterification to generate compound libraries, while the 3‑fluoro substituent provides metabolic stability and distinct SAR relative to 3‑amino analogs, as established by the 1970 head‑to‑head study [1].

Kinase Drug Discovery: CK2‑Targeted Probe Development via Scaffold Isomorphism

The demonstrated sub‑micromolar CK2 inhibition by structurally isomorphic 3‑quinoline carboxylic acids [1] supports the use of 3‑fluoroisoquinoline‑1‑carboxylic acid as an isosteric replacement for the quinoline core in CK2 inhibitor discovery. The 3‑fluoro group is expected to enhance binding through additional hydrogen‑bond acceptor interactions and to reduce oxidative metabolism compared to non‑fluorinated isoquinoline analogs [2].

Chemical Biology: Halogen‑Dependent Deubiquitinase Selectivity Probes

Following the finding that fluorine substitution on the isoquinoline scaffold can switch inhibitor selectivity between USP2 and USP7 [1], 3‑fluoroisoquinoline‑1‑carboxylic acid serves as a strategic starting material for synthesizing fluorine‑specific DUB probes. The C1‑carboxylic acid allows divergent functionalization, while the 3‑fluoro pattern provides a unique selectivity fingerprint that cannot be achieved with 3‑chloro or 3‑bromo analogs [1].

Physicochemical Property Optimization: Fine‑Tuning Drug‑Like Parameters

For medicinal chemistry programs where precise control of lipophilicity (XLogP = 2.4) and TPSA (50.2 Ų) is required [1], 3‑fluoroisoquinoline‑1‑carboxylic acid offers a building block that falls within optimal drug‑like property space (Rule‑of‑5 compliant) while providing the metabolic advantages of fluorine substitution [2]. The increased hydrogen‑bond acceptor count (+1 vs. parent) can be exploited to strengthen polar interactions with target proteins without increasing TPSA beyond the 60 Ų threshold for oral bioavailability [1][2].

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